molecular formula C15H16ClN3O B213745 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B213745
M. Wt: 289.76 g/mol
InChI Key: GGKSTLLQLWMJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CP-544326, is a novel drug candidate that has been extensively studied for its potential use in the treatment of various diseases. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves the selective inhibition of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide increases the levels of cAMP and cGMP, which are important second messengers in various cellular processes. The increased levels of cAMP and cGMP have been shown to reduce inflammation, improve lung function, and enhance mood and cognition.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In animal models, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the lungs and colon. This reduction in inflammation has been associated with improved lung function and reduced symptoms of inflammatory bowel disease. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to enhance mood and cognition by increasing the levels of cAMP and cGMP in the brain.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE4, which makes it a useful tool for studying the role of PDE4 in various cellular processes. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide also has some limitations for lab experiments. It is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of research is the development of new analogs of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide that have improved potency and selectivity for PDE4. Another area of research is the investigation of the potential use of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in the treatment of other diseases, such as multiple sclerosis and Parkinson's disease. Finally, more research is needed to fully understand the long-term safety and efficacy of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in humans.

Synthesis Methods

The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 4-chloropyrazole-3-carboxylic acid to form the final product 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases such as inflammatory bowel disease, chronic obstructive pulmonary disease, asthma, and rheumatoid arthritis. The selective inhibition of PDE4 by 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and improve lung function in animal models of these diseases. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

Product Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16ClN3O/c1-2-19-9-13(16)14(18-19)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,17,20)

InChI Key

GGKSTLLQLWMJND-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.